6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is an organic compound with the molecular formula C7H5N3O3. This compound is part of the benzotriazole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a benzotriazole ring substituted with a hydroxy group at the 6th position and a carboxylic acid group at the 5th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the reaction of appropriate benzotriazole derivatives with suitable reagents. One common method involves the use of copper-catalyzed reactions. For example, the reaction catalyzed by CuCl (5 mol%) and 5 mol% of TMEDA in DMSO at 120°C can yield the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxy and carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various acid chlorides or anhydrides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can yield alcohols.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid has several applications in scientific research:
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with various molecular targets. For example, it can act as a ligand, binding to metal ions and forming coordination complexes. This interaction can influence the activity of enzymes and other proteins, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxybenzotriazole (HOBt): An organic compound that is a derivative of benzotriazole, used to suppress racemization in peptide synthesis.
Benzotriazole-5-carboxylic acid: Used as a bifunctional ligand in coordination chemistry.
Uniqueness
6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and carboxylic acid groups allows for versatile chemical modifications and interactions with various molecular targets.
Eigenschaften
Molekularformel |
C7H5N3O3 |
---|---|
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
6-hydroxy-2H-benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-6-2-5-4(8-10-9-5)1-3(6)7(12)13/h1-2,11H,(H,12,13)(H,8,9,10) |
InChI-Schlüssel |
BCNYEKWZIAMFGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=NNN=C21)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.